molecular formula C7H7Cl2N3O B13566814 2,6-dichloro-N-ethylpyrimidine-4-carboxamide

2,6-dichloro-N-ethylpyrimidine-4-carboxamide

Cat. No.: B13566814
M. Wt: 220.05 g/mol
InChI Key: DHWDNHXZPRAWRY-UHFFFAOYSA-N
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Description

2,6-dichloro-N-ethylpyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and agriculture. The presence of chlorine atoms and an ethyl group in the structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-ethylpyrimidine-4-carboxamide typically involves the chlorination of pyrimidine derivatives followed by the introduction of an ethyl group. One common method includes the reaction of 2,6-dichloropyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-ethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2,6-dichloro-N-ethylpyrimidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.

    Agriculture: The compound is used in the development of herbicides and pesticides.

    Biological Studies: It serves as a tool for studying enzyme inhibition and receptor binding.

    Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N,N-dimethylpyridin-4-amine
  • 2,4-dichloro-6-methylpyrimidine
  • 4-amino-2,6-dichloropyridine

Uniqueness

2,6-dichloro-N-ethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and an ethyl group enhances its reactivity and makes it a versatile intermediate for synthesizing a wide range of biologically active compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications.

Properties

Molecular Formula

C7H7Cl2N3O

Molecular Weight

220.05 g/mol

IUPAC Name

2,6-dichloro-N-ethylpyrimidine-4-carboxamide

InChI

InChI=1S/C7H7Cl2N3O/c1-2-10-6(13)4-3-5(8)12-7(9)11-4/h3H,2H2,1H3,(H,10,13)

InChI Key

DHWDNHXZPRAWRY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=NC(=N1)Cl)Cl

Origin of Product

United States

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